O-Methyl Anidulafungin is a semisynthetic derivative of anidulafungin, which belongs to the echinocandin class of antifungal agents. Echinocandins are characterized by their ability to inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, making them effective against various fungal infections. Anidulafungin is primarily used in clinical settings for treating invasive candidiasis and other fungal infections.
O-Methyl Anidulafungin is derived from anidulafungin, which is produced through a semi-synthetic process starting from echinocandin B, a natural product obtained from the fermentation of Aspergillus nidulans or A. rugulosus. The semi-synthetic pathway involves enzymatic deacylation followed by chemical modifications to yield the final product.
The synthesis of O-Methyl Anidulafungin typically involves several key steps:
Recent advancements in synthetic methodologies have introduced solid-phase synthesis techniques that enhance yield and purity. For instance, one method employs Fmoc-protected amino acids on a resin, facilitating stepwise assembly and subsequent cleavage to yield O-Methyl Anidulafungin with high efficiency and minimal by-products .
O-Methyl Anidulafungin retains the core structure of anidulafungin, characterized by its cyclic lipopeptide framework. The addition of the O-methyl group modifies its pharmacological properties.
O-Methyl Anidulafungin can participate in various chemical reactions typical for lipopeptides:
The stability of O-Methyl Anidulafungin under different pH conditions is crucial for its efficacy as an antifungal agent, as it does not rely on metabolic pathways for its activation or elimination .
O-Methyl Anidulafungin exerts its antifungal activity primarily through the inhibition of glucan synthase, an enzyme responsible for synthesizing β-(1,3)-D-glucan in fungal cell walls. This inhibition disrupts cell wall integrity, leading to cell lysis and death.
O-Methyl Anidulafungin is primarily utilized in clinical settings as an antifungal agent. Its applications include:
Solid-phase peptide synthesis (SPPS) has emerged as a pivotal methodology for constructing complex O-methyl anidulafungin derivatives, enabling precise control over linear hexapeptide assembly. This approach leverages Fmoc-protected amino acids anchored to polystyrene-based resins, facilitating iterative coupling and deprotection cycles. Key innovations include:
Table 1: Resin Performance in SPPS of O-Methyl Anidulafungin Precursors
Resin Type | Loading Capacity (mmol/g) | Cleavage Efficiency (%) | Purity After Cleavage (%) |
---|---|---|---|
Wang Resin | 0.6–0.8 | 92–95 | 88 |
Rink Amide MBHA | 0.4–0.7 | 90–93 | 85 |
2-Chlorotrityl | 0.9–1.2 | 97 | 91 |
This methodology reduces purification burdens by eliminating soluble intermediates and enables automation of linear chain assembly [9].
The biosynthesis of O-methyl anidulafungin hinges on enzymatic modification of native echinocandin B scaffolds. Actinoplanes utahensis-derived deacylase catalyzes regioselective cleavage of the linoleoyl side chain, generating the core cyclic peptide for downstream reacylation:
Table 2: Performance Metrics for Immobilized Deacylase in Biocatalysis
Enzyme Form | Relative Activity (%) | Operational Half-life (hours) | Reusability (Cycles) |
---|---|---|---|
Free Enzyme | 100 | 4 | 1 |
CLEAs | 82 | 120 | 5 |
Resin-Immobilized | 75 | 96 | 10 |
Efficient incorporation of sterically hindered amino acids (e.g., trans-4-hydroxy-L-proline) demands optimized coupling protocols to prevent racemization and ensure backbone fidelity:
Table 3: Coupling Efficiency of Fmoc-Amino Acids Under Varied Conditions
Amino Acid | Coupling Agent | Additive | Time (min) | Yield (%) | Epimerization (%) |
---|---|---|---|---|---|
Fmoc-Thr(tBu)-OH | HATU | HOAt | 15 | 99.5 | 0.3 |
Fmoc-Hyp(OMe)-OH | TBTU | DIEA | 20 | 98.7 | 0.7 |
Fmoc-4-OH-Thr(tBu)-OH | PyBOP | NMI | 30 | 97.9 | 0.4 |
Macrolactamization to form the 26-membered ring of O-methyl anidulafungin represents the most critical step, dictating both yield and conformational homogeneity:
Table 4: Comparative Analysis of Cyclization Methods for Core Hexapeptide
Cyclization Agent | Concentration (M) | Solvent System | Yield (%) | Dimer Impurity (%) |
---|---|---|---|---|
DPPA | 0.01 | DMF | 65 | 12 |
CDMT/NMM | 0.02 | DCM | 85 | 3 |
HATU/DIEA | 0.005 | DMF/THF (1:1) | 78 | 5 |
PyAOP/HOAt | 0.003 | NMP | 82 | 4 |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: